Cis-tert-butyl 3-(aminomethyl)-4-methylpyrrolidine-1-carboxylate
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Description
Cis-tert-butyl 3-(aminomethyl)-4-methylpyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C11H22N2O2 and its molecular weight is 214.309. The purity is usually 95%.
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Scientific Research Applications
Enantioselective Synthesis
Cis-tert-butyl 3-(aminomethyl)-4-methylpyrrolidine-1-carboxylate has been utilized in the enantioselective synthesis of compounds. Studies have shown its use in preparing enantiomerically pure cis- and trans-configurated compounds derived from amino acids like alanine, phenylalanine, and others, highlighting its role in generating chiral nonracemic enolates for α-alkylation of amino acids (Naef & Seebach, 1985).
Stereochemistry Studies
Research also delves into understanding the stereochemistry of this compound and related structures. For example, a study on the synthesis of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates explored the reactions and stereochemical outcomes, contributing to our understanding of these compounds' properties and reactivities (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).
Chiral Auxiliary Applications
In addition, its analogs have been used as chiral auxiliaries in chemical syntheses. For instance, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a closely related compound, has been utilized as a chiral auxiliary and a chiral building block in peptide synthesis, demonstrating its utility in asymmetric synthesis and transformation processes (Studer, Hintermann, & Seebach, 1995).
Photolytic Synthesis
The compound also finds use in photolytic synthesis methods. For example, a study on the continuous photo flow synthesis of tert-butyl 3-oxo-2-oxabicyclo[2.2.0]hex-5-ene-6-carboxylate, involving a tert-butyl group similar to this compound, illustrates its potential in producing biologically active compounds through photochemical methods (Yamashita, Nishikawa, & Kawamoto, 2019).
Properties
IUPAC Name |
tert-butyl (3S,4S)-3-(aminomethyl)-4-methylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-6-13(7-9(8)5-12)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXDXUVIZLNSHM-BDAKNGLRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1CN)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H]1CN)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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